4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
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Overview
Description
4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a chemical compound with the molecular formula C15H11BrCl3NO2 and a molecular weight of 423.52 g/mol . It is known for its unique structure, which includes a bromine atom, a trichloro group, and a phenoxyethyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,2,2-trichloro-1-phenoxyethanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide
- 4-bromo-N-(2,2,2-trichloro-1-(2,4-dichloro-phenylamino)-ethyl)-benzamide
- 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
Uniqueness
4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable in research for developing new compounds with targeted activities .
Properties
Molecular Formula |
C15H11BrCl3NO2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H11BrCl3NO2/c16-11-8-6-10(7-9-11)13(21)20-14(15(17,18)19)22-12-4-2-1-3-5-12/h1-9,14H,(H,20,21) |
InChI Key |
RYSWRVYBYBNVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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